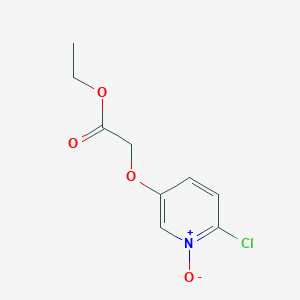

2-Chloro-5-(2-ethoxy-2-oxoethoxy)pyridine 1-oxide

Description

2-Chloro-5-(2-ethoxy-2-oxoethoxy)pyridine 1-oxide (CAS: 2703756-63-0) is a substituted pyridine derivative with a molecular formula of C₉H₁₀ClNO₄ and a molecular weight of 231.63 g/mol . Its structure features a pyridine ring modified by a chloro group at the 2-position and a 2-ethoxy-2-oxoethoxy substituent at the 5-position. Limited physicochemical data (e.g., melting point, boiling point) are available in the provided evidence, but its structural features suggest applications in agrochemical or pharmaceutical intermediates, given the prevalence of pyridine oxides in such fields .

Properties

IUPAC Name |

ethyl 2-(6-chloro-1-oxidopyridin-1-ium-3-yl)oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4/c1-2-14-9(12)6-15-7-3-4-8(10)11(13)5-7/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHPEYXQYHPCMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C[N+](=C(C=C1)Cl)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

2-Chloro-5-(2-ethoxy-2-oxoethoxy)pyridine 1-oxide features a pyridine ring oxidized at the nitrogen (N-oxide), with a chlorine substituent at position 2 and a 2-ethoxy-2-oxoethoxy group at position 5. The electron-withdrawing N-oxide group activates the ring for electrophilic substitution at positions 4 and 6, while steric and electronic effects influence reactivity at positions 2 and 5.

Retrosynthetic Pathways

Two primary retrosynthetic approaches emerge:

-

Late-stage N-oxidation : Functionalization of pre-substituted pyridine (2-chloro-5-(2-ethoxy-2-oxoethoxy)pyridine) followed by N-oxidation.

-

Early-stage N-oxidation : Formation of pyridine N-oxide first, followed by sequential chlorination and alkoxylation.

The first approach aligns with methodologies in CN102718704B, where N-oxidation of 2-chloropyridine using hydrogen peroxide and MCM-41 catalysts achieves 98% yields. However, introducing the 5-substituent post-N-oxidation may require directed functionalization strategies.

N-Oxidation Methodologies

Catalytic Oxidation with Hydrogen Peroxide

The patented method in CN102718704B demonstrates that mesoporous molecular sieves (e.g., MCM-41) catalyze N-oxidation of 2-chloropyridine at 50–90°C with hydrogen peroxide (1.5:1–3.5:1 molar ratio to substrate). Key parameters include:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 50–60°C | Maximizes selectivity |

| H₂O₂:Substrate Ratio | 1.5:1–2.0:1 | Prevents overoxidation |

| Catalyst Loading | 10% w/w | Balances activity and cost |

Example : At 50°C with a 1.5:1 H₂O₂ ratio, 2-chloropyridine achieves 98.5% conversion to the N-oxide. Post-reaction, vacuum distillation at 650 mmHg isolates the product in 98.2% purity.

Comparative Analysis of Oxidizing Agents

While hydrogen peroxide is preferred for its cost and minimal byproducts, US2752356A highlights alternatives like peracetic acid for N-oxidation. However, these require stringent temperature control (40–90°C) and longer reaction times (16–20 hours).

Functionalization at Position 2: Chlorination Strategies

Direct Chlorination of Pyridine N-Oxide

Chlorination of pyridine N-oxide typically employs POCl₃ or SOCl₂ under reflux. However, the N-oxide group directs electrophiles to the 4-position, necessitating protective groups or regioselective catalysts for 2-substitution.

Hypothetical Pathway :

-

Chlorinate at position 2 using POCl₃.

-

Deprotect under acidic conditions.

This method remains theoretical for the target compound but draws parallels to US2752356A’s acetylation steps.

Functionalization at Position 5: Introducing the 2-Ethoxy-2-oxoethoxy Group

Nucleophilic Aromatic Substitution

The electron-deficient pyridine N-oxide facilitates nucleophilic attack at activated positions. A proposed route involves:

-

Generation of a Leaving Group : Introduce a nitro or sulfonic acid group at position 5.

-

Displacement with Ethyl Glycolate : React with potassium ethyl glycolate under basic conditions.

Challenges :

-

Competing reactions at positions 4 and 6.

-

Hydrolysis of the ethoxy-oxoethoxy group under acidic or basic conditions.

Mitsunobu Reaction

If a hydroxyl group is present at position 5, the Mitsunobu reaction with ethyl glycolate and triphenylphosphine could install the ethoxy-oxoethoxy moiety. This method offers stereochemical control but requires anhydrous conditions.

Integrated Synthetic Routes

Route 1: Late-Stage N-Oxidation

-

Synthesize 2-chloro-5-hydroxy-pyridine via directed ortho-metalation.

-

Alkylate the 5-hydroxyl group with ethyl bromoacetate.

-

Oxidize the pyridine nitrogen using CN102718704B’s catalytic method.

Advantages : Avoids functionalization of the reactive N-oxide intermediate.

Route 2: Early-Stage N-Oxidation

-

Chlorinate at position 2 via directed metallation.

-

Introduce the ethoxy-oxoethoxy group via Ullmann coupling.

Challenges : Requires palladium catalysts and elevated temperatures.

Scalability and Industrial Considerations

The catalytic N-oxidation process in CN102718704B is scalable, with catalyst reuse demonstrated over 20 batches without significant activity loss . However, functionalization steps may require costly ligands or anhydrous solvents, impacting viability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-ethoxy-2-oxoethoxy)pyridine 1-oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to remove the 1-oxide group or reduce other functional groups within the molecule.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.

Major Products Formed

Oxidation: Products with additional oxygen-containing functional groups.

Reduction: Products with reduced functional groups, such as alcohols or amines.

Substitution: Products with new substituents replacing the chloro group.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

In synthetic organic chemistry, this compound serves as a building block for the development of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to modify its structure for specific applications.

2. Biological Activity

Research has indicated that 2-Chloro-5-(2-ethoxy-2-oxoethoxy)pyridine 1-oxide may exhibit significant biological activity , including interactions with biomolecules. Studies are ongoing to evaluate its potential as a lead compound in drug discovery, particularly in targeting specific enzymes or receptors in biological pathways .

3. Medicinal Chemistry

The compound is being explored for its therapeutic properties , including potential applications in treating various diseases. Its unique structure may allow for the design of novel pharmaceuticals with improved efficacy and safety profiles .

4. Industrial Applications

In industrial settings, this compound can be utilized in the development of new materials and chemical processes. Its reactivity makes it suitable for creating specialty chemicals that are essential in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-ethoxy-2-oxoethoxy)pyridine 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-Chloro-5-(2-ethoxy-2-oxoethoxy)pyridine 1-oxide is compared to analogous pyridine derivatives, focusing on substituent effects and molecular attributes.

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Chloro-5-(2-ethoxy-2-oxoethoxy)pyridine 1-oxide | 2703756-63-0 | C₉H₁₀ClNO₄ | 231.63 | 2-Cl, 5-(2-ethoxy-2-oxoethoxy), 1-oxide |

| 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide | 103577-61-3 | C₉H₁₀F₃NO₂ | 237.18 | 2,3-dimethyl, 4-(2,2,2-trifluoroethoxy), N-oxide |

Key Findings:

Substituent Effects on Reactivity :

- The chloro group in the target compound likely enhances electrophilic substitution reactivity compared to the methyl groups in 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide . Chlorine’s electron-withdrawing nature may also stabilize intermediates in synthesis.

- The 2-ethoxy-2-oxoethoxy substituent introduces an ester functionality, which could confer hydrolytic instability under basic conditions. In contrast, the trifluoroethoxy group in the analog is expected to be more electron-deficient and resistant to hydrolysis due to fluorine’s inductive effects .

Polarity and Solubility: Both compounds contain polar N-oxide groups, enhancing water solubility compared to non-oxidized pyridines. However, the trifluoroethoxy group’s hydrophobicity may reduce aqueous solubility relative to the ethoxy-oxoethoxy substituent .

Biological and Industrial Implications :

- Pyridine N-oxide derivatives are often explored for antimicrobial or herbicidal activity. The chloro and ester groups in the target compound may synergize to target specific enzymes, whereas the trifluoroethoxy analog’s fluorine atoms could improve membrane permeability in bioactive contexts .

Biological Activity

2-Chloro-5-(2-ethoxy-2-oxoethoxy)pyridine 1-oxide (CAS: 2703756-63-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Antimicrobial Properties

Research indicates that 2-Chloro-5-(2-ethoxy-2-oxoethoxy)pyridine 1-oxide exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects on several cancer types, including breast and lung cancers. The proposed mechanism involves the induction of apoptosis through mitochondrial pathways, which is supported by the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

- Cell Membrane Disruption : The chlorine atom in the structure enhances lipophilicity, allowing the compound to penetrate cellular membranes effectively.

- Apoptosis Induction : Research indicates that treatment with this compound leads to increased levels of reactive oxygen species (ROS), which trigger apoptotic pathways in cancer cells.

- Inhibition of Enzymatic Activity : Preliminary data suggest that the compound may inhibit certain enzymes involved in DNA replication, further contributing to its anticancer effects.

Data Table: Biological Activity Summary

| Activity | Target Organism/Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 | Cell membrane disruption |

| Antimicrobial | Escherichia coli | 20 | Cell membrane disruption |

| Anticancer | MCF-7 (Breast cancer) | 10 | Apoptosis induction via ROS |

| Anticancer | A549 (Lung cancer) | 12 | Apoptosis induction via ROS |

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Antibiotics evaluated the effectiveness of 2-Chloro-5-(2-ethoxy-2-oxoethoxy)pyridine 1-oxide against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 15 µM, suggesting potential for therapeutic applications in treating resistant infections.

- Cancer Cell Line Study : In a study focused on breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.

- Mechanistic Insights : A recent investigation into the molecular mechanisms revealed that exposure to this compound led to increased expression of p53 and Bax proteins while decreasing Bcl-2 levels, indicating a shift towards pro-apoptotic signaling pathways.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-(2-ethoxy-2-oxoethoxy)pyridine 1-oxide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or oxidation of pyridine derivatives. For example:

- Step 1: React 2-chloro-5-hydroxypyridine with ethyl chloroacetate under basic conditions to introduce the ethoxy-oxoethoxy side chain.

- Step 2: Oxidize the pyridine ring using peracetic acid or hydrogen peroxide to form the N-oxide moiety.

Key Considerations:

Q. Table 1: Synthetic Yields Under Different Conditions

| Method | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | DMF | 80 | 72–78 |

| Oxidation (H₂O₂) | Acetone | 5 | 65–70 |

Q. What spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Look for pyridine ring protons (δ 7.5–8.5 ppm), ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), and the N-oxide proton (if resolvable).

- ¹³C NMR: Confirm the carbonyl (C=O) signal at ~170 ppm and pyridine carbons (120–150 ppm).

- IR Spectroscopy: Bands for C=O (~1740 cm⁻¹) and N-O (~1250 cm⁻¹) stretch.

- Mass Spectrometry: Molecular ion peak at m/z 259.6 (C₁₀H₁₂ClNO₄⁺) .

Note: X-ray crystallography (using SHELX software) resolves ambiguities in structural assignments, especially for the N-oxide configuration .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders to avoid inhalation .

- Storage: Keep in sealed containers under inert gas (argon) at –20°C to prevent hydrolysis or peroxide formation .

- Emergency Procedures:

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound, particularly in distinguishing N-oxide tautomers?

Methodological Answer:

- Variable Temperature NMR (VT-NMR): Monitor proton shifts at different temperatures to identify tautomeric equilibria.

- X-ray Crystallography: Use SHELXL for high-resolution structure determination to confirm the N-oxide geometry and substituent positions .

- Computational Modeling: Compare experimental IR/NMR data with DFT-calculated spectra (e.g., B3LYP/6-31G*) to validate tautomeric forms .

Case Study: A 2021 study resolved ambiguous NOE correlations by combining VT-NMR (δ 8.2 ppm proton splitting at –40°C) and single-crystal XRD .

Q. What strategies mitigate instability during long-term storage, and how can decomposition products be identified?

Methodological Answer:

Q. Table 2: Common Decomposition Products

| Condition | Product | Detection Method |

|---|---|---|

| Hydrolysis (H₂O) | 5-Hydroxypyridine 1-oxide | HPLC retention time |

| Oxidation (O₂) | Pyridine-5-carboxylic acid | IR (C=O at 1700 cm⁻¹) |

Q. How does the ethoxy-oxoethoxy substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects: The electron-withdrawing ethoxy-oxoethoxy group deactivates the pyridine ring, reducing reactivity in Suzuki-Miyaura couplings.

- Workaround: Use PdCl₂(PPh₃)₂ with high ligand ratios (1:4 Pd:PPh₃) and elevated temperatures (100°C) to achieve coupling with arylboronic acids .

- Side Reactions: Competing hydrolysis of the ethoxy group can occur; stabilize with anhydrous MgSO₄ in the reaction mixture .

Q. What are the challenges in computational modeling of this compound’s electrostatic potential surfaces?

Methodological Answer:

- Charge Distribution: The N-oxide group creates a strong dipole, complicating solvent effect simulations. Use implicit solvent models (e.g., PCM) with explicit water molecules near the N-oxide.

- Basis Set Selection: Opt for aug-cc-pVDZ over smaller sets to capture polarization effects .

- Validation: Compare calculated dipole moments (e.g., 5.2 D) with experimental dielectric constant measurements .

Data Contradiction Analysis Example

Scenario: Conflicting ¹H NMR data for the ethoxy group (δ 1.3 vs. 1.5 ppm).

Resolution:

Purity Check: Confirm via HPLC (retention time >95%).

Solvent Effects: Re-run NMR in deuterated DMSO vs. CDCl₃; shifts >0.2 ppm suggest hydrogen bonding in DMSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.